molecular formula C13H18F6N2O B5071826 1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea

Cat. No.: B5071826
M. Wt: 332.28 g/mol
InChI Key: SRHUBBOHZZPAIW-UHFFFAOYSA-N
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Description

1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a hexafluoroisopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine precursor. This precursor can be synthesized through the allylic hydroxylation of cyclohexene, followed by the reaction with ethylamine . The final step involves the reaction of the cyclohexenyl ethylamine with hexafluoroisopropyl isocyanate under controlled conditions to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea stands out due to its hexafluoroisopropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F6N2O/c1-11(12(14,15)16,13(17,18)19)21-10(22)20-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHUBBOHZZPAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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